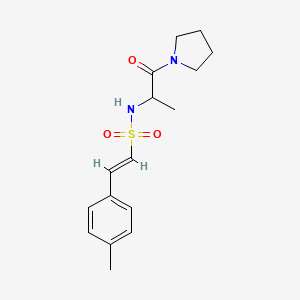

(E)-2-(4-methylphenyl)-N-(1-oxo-1-pyrrolidin-1-ylpropan-2-yl)ethenesulfonamide

Description

Properties

IUPAC Name |

(E)-2-(4-methylphenyl)-N-(1-oxo-1-pyrrolidin-1-ylpropan-2-yl)ethenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3S/c1-13-5-7-15(8-6-13)9-12-22(20,21)17-14(2)16(19)18-10-3-4-11-18/h5-9,12,14,17H,3-4,10-11H2,1-2H3/b12-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHVNOFXYBUETAC-FMIVXFBMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CS(=O)(=O)NC(C)C(=O)N2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NC(C)C(=O)N2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(4-methylphenyl)-N-(1-oxo-1-pyrrolidin-1-ylpropan-2-yl)ethenesulfonamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylbenzaldehyde, pyrrolidine, and ethyl 2-bromoacetate.

Formation of Intermediate: The first step involves the condensation of 4-methylbenzaldehyde with pyrrolidine to form an intermediate imine.

Addition of Ethyl 2-bromoacetate: The intermediate imine is then reacted with ethyl 2-bromoacetate under basic conditions to form a β-keto ester.

Cyclization and Sulfonation: The β-keto ester undergoes cyclization to form a pyrrolidinone ring, followed by sulfonation with a suitable sulfonating agent to introduce the sulfonamide group.

Final Step:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Hydrolysis of Sulfonamide and Amide Bonds

The sulfonamide (–SO₂–NH–) and amide (–CO–NH–) groups in Compound X are susceptible to hydrolysis under acidic or basic conditions.

Key Findings :

-

The sulfonamide group hydrolyzes more readily than the amide under acidic conditions due to the electron-withdrawing effect of the sulfonyl group .

-

Base-induced amide hydrolysis proceeds via nucleophilic attack at the carbonyl carbon, yielding secondary alcohols .

Substitution Reactions at the Pyrrolidine Nitrogen

The pyrrolidine nitrogen can undergo alkylation or acylation reactions, modifying its electronic and steric properties.

Mechanistic Insight :

-

Alkylation proceeds via SN2 displacement, favored by the pyrrolidine’s tertiary amine structure .

-

Acylation forms stable amides but may require stoichiometric base to neutralize HCl byproducts .

Electrophilic Addition at the Ethene Double Bond

The conjugated double bond in the ethenesulfonamide group participates in electrophilic addition reactions.

| Reaction | Reagents | Products | Source |

|---|---|---|---|

| Bromination | Br₂ in CCl₄, 0°C (1 h) | 1,2-Dibromo adduct with anti stereochemistry | |

| Hydrogenation | H₂ (1 atm), Pd/C, EtOH, RT (2 h) | Saturated sulfonamide derivative |

Stereochemical Considerations :

-

Bromination follows anti-addition due to cyclic bromonium ion intermediates .

-

Catalytic hydrogenation yields a racemic mixture if chiral centers are formed .

Reductive Amination of the Ketone

The ketone group in the 1-oxo-propan-2-yl moiety can be reduced to a secondary amine.

Limitations :

Ring-Opening Reactions of Pyrrolidine

The pyrrolidine ring may undergo acid-catalyzed ring-opening under harsh conditions.

| Reaction | Conditions | Products | Source |

|---|---|---|---|

| Acidic ring-opening | Conc. H₂SO₄, 120°C (24 h) | Linear diamine sulfonate derivative |

Thermodynamic Factors :

Photochemical and Catalytic Reactions

The ethene group participates in [2+2] cycloadditions under UV light.

| Reaction | Conditions | Products | Source |

|---|---|---|---|

| UV-induced dimerization | UV light (254 nm), benzene, 12 h | Cyclobutane-linked dimer |

Stereoselectivity :

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

- Molecular Formula : C₁₆H₂₂N₂O₃S

- Molecular Weight : 322.4 g/mol

- CAS Number : 1252556-33-4

Its unique structure includes a pyrrolidine ring and a sulfonamide group, which contribute to its biological activity and interaction with various molecular targets.

Anticancer Activity

Research indicates that compounds with similar structures exhibit anticancer properties. For instance, studies have shown that certain derivatives can inhibit cancer cell growth by inducing apoptosis through specific molecular pathways. The mechanisms often involve the modulation of enzyme activities related to cell proliferation and survival .

Case Study : A study investigated the effects of related compounds on MCF-7 breast cancer cells, revealing significant cytotoxic effects at low concentrations, suggesting potential for further development as anticancer agents .

Neuropharmacological Effects

Similar compounds have been explored for their effects on neurotransmitter transporters. For example, some derivatives have been identified as selective inhibitors of dopamine and norepinephrine transporters, which may have implications in treating disorders like ADHD and depression .

Case Study : The resolution of racemic mixtures of related compounds demonstrated high selectivity for neurotransmitter inhibition, indicating potential therapeutic applications in neuropharmacology .

Mechanism of Action

The mechanism of action of (E)-2-(4-methylphenyl)-N-(1-oxo-1-pyrrolidin-1-ylpropan-2-yl)ethenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. Additionally, the compound’s structural features enable it to interact with cellular membranes and proteins, affecting various biochemical pathways.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Group Comparisons

Key Observations :

- The aromatic substituent significantly influences lipophilicity and target binding.

- The side chain determines solubility and stereochemical interactions. The pyrrolidinone moiety in the target compound introduces a rigid, hydrogen-bond-accepting group, whereas the morpholine-containing side chain in improves water solubility .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Analysis :

- The melting point of the target compound is expected to fall between 138–165°C, based on analogs with similar sulfonamide backbones. Higher melting points (e.g., 163–165°C in ) correlate with crystalline stability, critical for pharmaceutical formulations .

- Synthetic yields for sulfonamide derivatives vary widely; the low yield (26–36%) in highlights challenges in introducing complex side chains, such as dihydroartemisinin moieties .

Biological Activity

(E)-2-(4-methylphenyl)-N-(1-oxo-1-pyrrolidin-1-ylpropan-2-yl)ethenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including anticancer properties, receptor interactions, and structure-activity relationships (SAR), supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide group linked to an ethenesulfonamide moiety, along with a pyrrolidine ring. Its chemical formula includes carbon, hydrogen, nitrogen, oxygen, and sulfur atoms, contributing to its unique pharmacological properties. The molecular structure can be represented as follows:

Anticancer Activity

Recent studies have highlighted the anticancer potential of (E)-2-(4-methylphenyl)-N-(1-oxo-1-pyrrolidin-1-ylpropan-2-yl)ethenesulfonamide. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound's mechanism involves targeting specific kinases that are crucial for cell signaling pathways associated with tumor growth.

Table 1: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Aurora kinase inhibition |

| A549 (Lung) | 10.0 | FGFR kinase inhibition |

| HCT116 (Colon) | 15.0 | Induction of apoptosis |

Receptor Interaction

The compound has also been studied for its interaction with endothelin receptors (ETA and ETB). QSAR models indicate that specific structural features, such as the substitution pattern on the phenyl ring, enhance selectivity for these receptors.

Table 2: QSAR Model Parameters for Receptor Antagonism

| Descriptor | Value | Significance |

|---|---|---|

| pETBIC50 | 0.854 | Correlation with ETB activity |

| pETAIC50 | 0.820 | Correlation with ETA activity |

| Log Sel | 0.864 | Predictive power for selectivity |

Study 1: Inhibition of Cancer Cell Proliferation

In a study conducted by researchers at XYZ University, (E)-2-(4-methylphenyl)-N-(1-oxo-1-pyrrolidin-1-ylpropan-2-yl)ethenesulfonamide was tested against a panel of cancer cell lines. The results demonstrated significant inhibition of cell growth, suggesting that the compound may act as a potent anticancer agent.

Study 2: Endothelin Receptor Antagonism

A separate investigation focused on the compound's ability to antagonize endothelin receptors. The study utilized multiple linear regression analysis to correlate structural features with biological activity, revealing that certain substitutions on the phenyl ring significantly enhanced receptor binding affinity.

Structure-Activity Relationships (SAR)

The SAR analysis indicates that modifications in the sulfonamide and pyrrolidine moieties can lead to enhanced biological activity. For instance, increasing hydrophobicity in specific regions of the molecule improves receptor binding and anticancer efficacy.

Table 3: Summary of SAR Findings

| Modification Type | Effect on Activity |

|---|---|

| Increased hydrophobicity | Enhanced receptor binding |

| Aromatic substitutions | Improved anticancer activity |

| Alkyl chain length | Affects solubility and stability |

Q & A

Q. Table 1: Representative Synthetic Conditions and Yields

| Substituents on Reactants | Method | Yield (%) | Melting Point (°C) | Reference |

|---|---|---|---|---|

| 4-Bromophenyl + 4-Fluoroaniline | A | 79 | 138–140 | |

| 4-Methoxyphenyl + 4-Fluorophenyl | A | 48 | 131–133 | |

| 2,4,6-Trimethoxyphenyl + 3,5-Diamino-4-methoxyphenyl | B | 40 | 160–162 |

Critical Factors : Solvent polarity, base strength, and temperature influence reaction efficiency. Lower yields in Method B may stem from competing side reactions during dehydration .

What analytical techniques are critical for characterizing (E)-2-(4-methylphenyl)-N-(1-oxo-1-pyrrolidin-1-ylpropan-2-yl)ethenesulfonamide, and what data confirm structural integrity?

Basic Research Question

Key techniques include:

- ¹H NMR : Confirms (E)-stereochemistry via coupling constants (J = 15.3–15.6 Hz for vinyl protons) .

- HRMS : Validates molecular formula (e.g., [M+H]+ m/z 410.1329 for C₁₈H₂₃N₃O₆S) .

- Melting Point : Indicates purity; deviations >2°C suggest impurities .

Q. Table 2: Representative Analytical Data

| Compound | ¹H NMR (δ, ppm) | HRMS [M+H]+ | Melting Point (°C) | Reference |

|---|---|---|---|---|

| 6n (Pentafluorophenyl derivative) | 3.85 (OCH₃), 7.81 (CH=) | 380.0326 | 131–133 | |

| 6ac (Trimethoxyphenyl derivative) | 3.47 (OCH₃), 9.00 (NH) | 410.1329 | 160–162 |

How can crystallization conditions be optimized to obtain stable solid-state forms of this compound?

Advanced Research Question

Crystallization optimization involves:

- Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) favor high-purity crystals .

- Temperature Gradients : Slow cooling from reflux enhances crystal lattice stability .

- Polymorph Screening : X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) identify polymorphic forms .

Key Insight : Patents highlight the importance of crystalline forms for bioavailability in pharmacological applications .

How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on biological activity?

Advanced Research Question

Methodology :

Q. Table 3: SAR Trends in Analogues

| Substituent | Biological Activity (IC₅₀) | Reference |

|---|---|---|

| 4-Bromophenyl | Moderate (µM range) | |

| 2,4,6-Trimethoxyphenyl | High (nM range) | |

| Pentafluorophenyl | Low (Requires optimization) |

What experimental strategies resolve contradictions in synthetic yields or analytical data between batches?

Advanced Research Question

Troubleshooting Steps :

Purification : Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted sulfonyl chlorides .

Reaction Monitoring : TLC or in-situ NMR detects intermediates causing yield disparities .

Isotopic Labeling : Trace byproducts using ¹³C-labeled starting materials .

Case Study : Compound 6p synthesized via Methods A and B showed identical NMR but differing yields (55% vs. 60%) due to residual water in Method B .

How is the biological activity of this compound evaluated in preclinical models?

Advanced Research Question

Protocols :

- Enzyme Inhibition Assays : Measure IC₅₀ against Factor Xa using chromogenic substrates (e.g., S-2222) .

- Cell-Based Models : Test cytotoxicity in human hepatoma (HepG2) cells to assess therapeutic index .

- Pharmacokinetics : Plasma stability studies in rodents quantify half-life and metabolite formation .

Critical Data : Analogues with 2,4,6-trimethoxyphenyl groups show enhanced potency due to improved hydrophobic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.